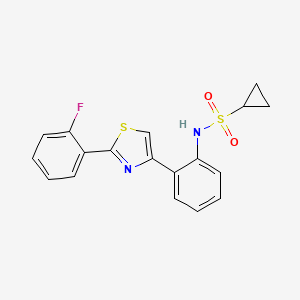

![molecular formula C13H24N2O2 B2944780 Tert-butyl N-(2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl)carbamate CAS No. 2408957-87-7](/img/structure/B2944780.png)

Tert-butyl N-(2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

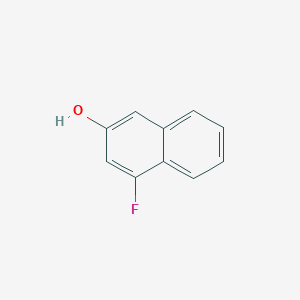

This compound is a carbamate derivative, specifically a tert-butyl carbamate . Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have the general structure R1O(C=O)NR2R3, where R1 is an organyl group (such as tert-butyl in this case), and R2 and R3 are typically hydrogen atoms or organic substituents.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be predicted based on the structure of the compound and its functional groups .Scientific Research Applications

Enantioselective Synthesis

The compound tert-butyl N-(2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl)carbamate and its analogs play a crucial role in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. These compounds serve as important intermediates, offering pathways to synthesize these analogues with specific configurations, vital for research in nucleic acid chemistry and potential therapeutic applications (Ober et al., 2004).

Cyclization Reactions

Tert-butyl N-(2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl)carbamate derivatives have been utilized in cyclization reactions to form complex molecular structures. These cyclization processes are key to synthesizing a wide range of cyclic compounds, which are of interest for their potential pharmacological activities and as building blocks in organic synthesis (Padwa et al., 2003).

Hydrogen and Halogen Bonding Studies

Studies on tert-butyl carbamate derivatives have also provided insights into hydrogen and halogen bonding interactions in crystal structures. These interactions are crucial for understanding the stabilization mechanisms in molecular crystals and designing materials with desired physical properties (Baillargeon et al., 2017).

Reductive Cleavage and Chemical Transformations

Research on tert-butyl N-(2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl)carbamate and related compounds includes exploring their reductive cleavage under mild conditions. These studies are significant for developing new methods for the efficient synthesis of amines and related functionalities, offering pathways to a variety of chemical transformations important in medicinal chemistry and material science (Ragnarsson et al., 2001).

Detection of Volatile Acid Vapors

Compounds derived from tert-butyl N-(2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl)carbamate have been applied in the development of materials for the detection of volatile acid vapors. These materials, owing to their strong blue emissive properties, serve as efficient chemosensors, demonstrating the utility of such compounds in environmental monitoring and safety applications (Sun et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on a compound would depend on its potential applications. For example, if this compound has bioactive properties, it could be studied further for potential therapeutic uses. Alternatively, if it has unique chemical reactivity, it could be explored as a synthetic reagent .

properties

IUPAC Name |

tert-butyl N-(2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-8-14-7-9-5-4-6-10(9)11/h9-11,14H,4-8H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIVFKGFNUBWLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC2C1CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1,1'-Biphenyl]-4-yl-3-(2-methoxy-5-nitroanilino)-1-propanone](/img/structure/B2944699.png)

![(E)-N-[3-(Benzimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2944703.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2944708.png)

![N-(2-methoxybenzyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2944720.png)